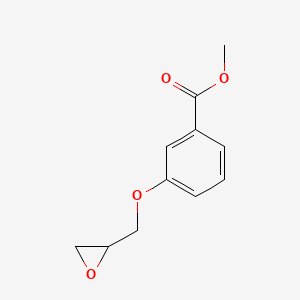![molecular formula C20H23ClN2O4 B15093127 [2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, methyl ester, hydrochloride: is a chemical compound with the molecular formula C20H23ClN2O4. It is commonly used in peptide synthesis as a protecting group for amino acids, particularly glycine . This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, methyl ester, hydrochloride typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous solution.
Formation of the Methyl Ester: The protected glycine is then esterified using methanol (MeOH) and hydrochloric acid (HCl) to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc protecting group.
Hydrolysis: Acidic hydrolysis can be performed using HCl, while basic hydrolysis can be done using NaOH.
Major Products:
Fmoc Removal: Glycine, N-[2-aminoethyl]-, methyl ester.
Hydrolysis: Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, carboxylic acid.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound acts as a protecting group for glycine, preventing unwanted reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mild acidic conditions, allowing for selective deprotection . The mechanism involves the cleavage of the Fmoc group, facilitated by nucleophilic attack from piperidine, resulting in the formation of a free amine .
Comparison with Similar Compounds
N-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycine: Similar in structure but lacks the methyl ester group.
N-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycine: Contains an additional protecting group, making it more complex.
Uniqueness:
- The presence of the methyl ester group in Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, methyl ester, hydrochloride provides additional stability and versatility in peptide synthesis compared to its analogs .
This compound’s unique combination of stability, ease of removal, and versatility makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
methyl 2-[2-[9H-fluoren-9-yl(methoxycarbonyl)amino]ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-25-18(23)13-21-11-12-22(20(24)26-2)19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19;/h3-10,19,21H,11-13H2,1-2H3;1H |
InChI Key |
HCBZBYDXMUPJSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCN(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


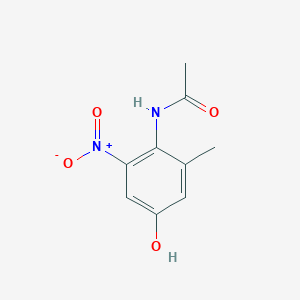
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
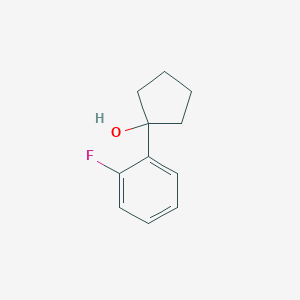
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)

![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
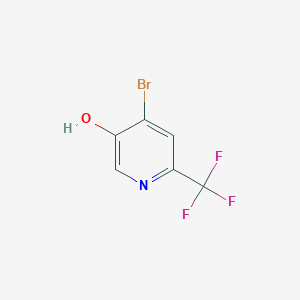
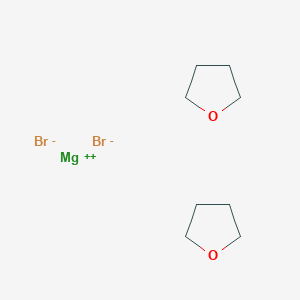
![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
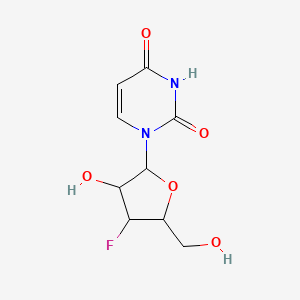
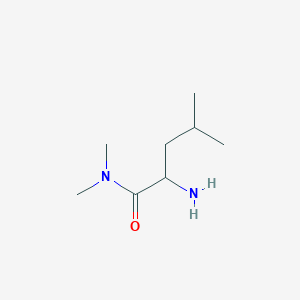
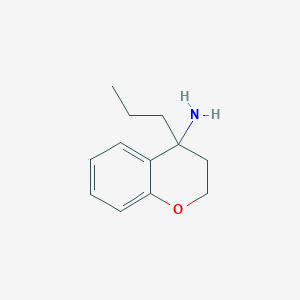
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
